High Binding Affinity vs. Modest Cellular Activity: A Unique Affinity–Activity Gap Compared to Optimized Quinazolinedione Inhibitors
N-tert-Butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (PDD00013907) demonstrates a pronounced disconnect between its exceptionally tight binding to human PARG (Kd = 1.5 nM by SPR) and its weak cellular inhibitory potency (IC50 = 60 µM in PARG in vitro assays; EC50 = 30–81 µM in HeLa cell PAR-chain persistence assays). In contrast, the quinazolinedione sulfonamide inhibitors derived from its co-crystal structure—such as compounds 33d and 35d from Waszkowycz et al.—achieved nanomolar cellular IC50 values and oral bioavailability [1][2]. This affinity–activity gap is a defining characteristic of the anthraquinone sulfonamide chemotype and is directly attributable to suboptimal physicochemical properties limiting intracellular target engagement, as revealed by the 6HMM crystal structure.
| Evidence Dimension | Binding affinity vs. cellular inhibitory potency for PARG |
|---|---|
| Target Compound Data | Kd = 1.5 nM (SPR); IC50 = 60,000 nM (in vitro enzymatic); EC50 = 30,000–81,000 nM (HeLa cells) |
| Comparator Or Baseline | Quinazolinedione analogs (e.g., compound 33d): IC50 < 100 nM (cellular) and oral bioavailability demonstrated in the same study |
| Quantified Difference | >600-fold gap between binding Kd and cellular IC50 for the target compound, compared to <2-fold gap for optimized quinazolinediones |
| Conditions | Binding: SPR on human PARG protein. Enzymatic IC50: 384-well format, pH 7.4, human full-length PARG. Cellular EC50: HeLa cells, MMS-induced PAR chain persistence assay, 1 h preincubation. |
Why This Matters
This affinity–activity gap uniquely positions this compound as a reference tool for studying physicochemical determinants of PARG target engagement, enabling researchers to benchmark their inhibitors against a well-characterized control with publicly available structural and pharmacological data.
- [1] BindingDB: BDBM205478 (PDD00013907). Kd = 1.5 nM; IC50 = 6.00E+4 nM; EC50 = 3.00E+4–8.10E+4 nM. View Source
- [2] Waszkowycz, B., et al. J. Med. Chem., 2018, 61, 10767–10792. Discovery of orally bioavailable quinazolinedione sulfonamides with nanomolar cellular activity. View Source
